molecular formula C5H16Cl2N2 B6159063 [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride CAS No. 486414-39-5

[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride

Cat. No. B6159063
CAS RN: 486414-39-5
M. Wt: 175.1
InChI Key:
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride” are not explicitly provided in the sources I have access to .

Scientific Research Applications

  • Synthesis and Body Distribution in Medical Imaging : A study demonstrated the synthesis of compounds related to [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride, including their body distribution in rats and potential use in brain scanning for nuclear medicine due to their uptake by the brain, similar to their bromine analogs (Braun et al., 1977).

  • Pharmacological Effects of Structural Analogues : Another study synthesized compounds akin to [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride, evaluating their pharmacological effects. These compounds were found to be analogues of psychotomimetic agents and were studied for their ability to elicit behavioral effects in mice (Nichols & Kostuba, 1979).

  • Applications in Anticholinesterase Drug Development : The synthesis and study of a compound related to [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride, named "aminostigmine," was conducted. This compound passed through preliminary clinical testing and was developed as an anticholinesterase drug (Prozorovskii et al., 2004).

  • Development of Structurally Diverse Libraries : Research on 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative, highlighted its utility in generating a diverse library of compounds through different alkylation and ring closure reactions. This demonstrated the versatility of such compounds in synthetic chemistry (Roman, 2013).

  • Investigations in Organic Chemistry and Photochemistry : Studies have also been conducted on the photochemical behavior of 4′-amino-, 4′-dimethylamino-, 4′-diethylamino-, and 4′-di-n-propylamino-substituted trans-2-styrylpyridine, which are structurally related to [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride. These studies explored the formation of cis and trans isomers upon UV irradiation, indicating potential applications in photochemistry (Williams et al., 1965).

Safety and Hazards

The safety data and hazards associated with “[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride” are not specified in the sources I have access to .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride involves the reaction of (S)-2-Aminopropan-1-ol with dimethylamine in the presence of hydrochloric acid.", "Starting Materials": [ "(S)-2-Aminopropan-1-ol", "Dimethylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve (S)-2-Aminopropan-1-ol in anhydrous dichloromethane.", "Step 2: Add dimethylamine to the solution and stir for 30 minutes.", "Step 3: Add hydrochloric acid to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Filter the resulting solid and wash with cold diethyl ether.", "Step 5: Dry the solid under vacuum to obtain [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride." ] }

CAS RN

486414-39-5

Product Name

[(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride

Molecular Formula

C5H16Cl2N2

Molecular Weight

175.1

Purity

95

Origin of Product

United States

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